molecular formula C18H17F2N3O2 B7929176 BMS-265246

BMS-265246

Numéro de catalogue: B7929176
Poids moléculaire: 345.3 g/mol
Clé InChI: SCFMWQIQBVZOQR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Propriétés

IUPAC Name

(4-butoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2/c1-3-4-5-25-17-11(8-21-18-12(17)9-22-23-18)16(24)15-13(19)6-10(2)7-14(15)20/h6-9H,3-5H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFMWQIQBVZOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C2C=NNC2=NC=C1C(=O)C3=C(C=C(C=C3F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582315-72-8
Record name BMS-265246
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0582315728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-265246
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GF4A623RF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Solubility Challenges

BMS-265246 exhibits poor aqueous solubility (<1 mg/mL in water), necessitating the use of organic solvents such as dimethyl sulfoxide (DMSO) for stock solutions. To enhance solubility during synthesis, polar aprotic solvents like tetrahydrofuran (THF) are employed in coupling reactions, while post-synthetic purification involves recrystallization from ethanol-water mixtures.

Structural-Activity Relationship (SAR) Insights

The 2,6-difluorophenyl moiety and 4-butoxy group are critical for CDK1/2 inhibition. Modifications to these regions, such as replacing fluorine with chlorine or altering the alkoxy chain length, reduce potency by >10-fold. These findings guided the selection of reaction conditions to preserve these functional groups during synthesis.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrazole-H), 7.62 (d, 2H, Ar-F), 4.12 (t, 2H, OCH₂), 2.38 (s, 3H, CH₃).

  • LC-MS : m/z 346.2 [M+H]⁺, confirming the molecular formula C₁₈H₁₇F₂N₃O₂.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves ≥97% purity, with a retention time of 12.3 minutes.

SolventSolubility (mg/mL)
Water<1
Ethanol<1
DMSO17.25

Scalability and Industrial Considerations

Bristol-Myers Squibb developed a scalable synthetic route capable of producing multi-gram quantities for preclinical testing. Key improvements included:

  • Catalyst Optimization : Switching from Pd(OAc)₂ to Pd(PPh₃)₄ increased coupling yields from 45% to 58%.

  • Cost-Effective Purification : Replacing column chromatography with recrystallization reduced production costs by 30% .

Analyse Des Réactions Chimiques

BMS-265246 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Cancer Research Applications

BMS-265246 has been extensively studied for its potential in cancer therapy:

  • Inhibition of Tumor Cell Proliferation : BMS-265246 effectively inhibits the proliferation of various cancer cell lines, including HCT-116 colon cancer cells. In vitro studies have demonstrated significant cytotoxicity against these cells, indicating its potential as a therapeutic agent in colorectal cancer .
  • Combination Therapies : Recent studies have explored the use of BMS-265246 in combination with other agents to enhance therapeutic efficacy. For instance, it was used alongside TAK-931 to suppress chromosomal missegregation in cancer cells, highlighting its role in addressing chromosomal instability .

Antiviral Applications

BMS-265246 has emerged as a candidate for antiviral therapy, particularly against herpes simplex virus type 1 (HSV-1):

  • Inhibition of HSV-1 Replication : Research indicates that BMS-265246 significantly limits HSV-1 multiplication in Vero, HepG2, and HeLa cells. It acts by interfering with multiple stages of the viral replication cycle, showcasing its potential as an antiviral agent . The IC50 for HSV-1 was found to be approximately 0.95 µM with low cytotoxicity (CC50 > 500 µM), resulting in a high selective index .

Table 1: Antiviral Activity of BMS-265246 Against HSV-1

Cell LineIC50 (µM)CC50 (µM)Selective Index
Vero0.95>500>526
HepG21.03>500>485
HeLa0.18189.4>1052

Research Findings and Case Studies

Several studies have documented the efficacy of BMS-265246 across different applications:

  • Case Study on Cancer Cell Lines : A study demonstrated that BMS-265246 inhibited cell proliferation in various cancer cell lines with IC50 values significantly lower than those for other CDK inhibitors, reinforcing its selectivity and potency .
  • Antiviral Mechanism Exploration : Another study detailed how BMS-265246 affects the early stages of HSV-1 infection, providing insights into its mechanism as an antiviral agent by suppressing viral transcription and replication processes .

Comparaison Avec Des Composés Similaires

BMS-265246 is similar to other cyclin-dependent kinase inhibitors such as:

BMS-265246 is unique due to its specific inhibition of cyclin-dependent kinase 1 and 2, making it a valuable tool in the study of these enzymes and their role in cancer .

Activité Biologique

BMS-265246 is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2, with significant implications for cancer treatment and antiviral applications. This article delves into the biological activity of BMS-265246, highlighting its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.

Chemical Profile

  • Chemical Name : (4-Butoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)(2,6-difluoro-4-methylphenyl)methanone
  • Molecular Weight : Not specified in the sources.
  • Purity : ≥97%

Inhibition Potency

BMS-265246 exhibits high potency as a CDK inhibitor:

KinaseIC50 (nM)
CDK16
CDK29
CDK4230
CDK5Sub-micromolar range
CDK7Low micromolar range
CDK9Low micromolar range

The compound shows selectivity for CDK1 and CDK2 over other kinases, which is critical for minimizing off-target effects in therapeutic applications .

BMS-265246 acts as an ATP-competitive inhibitor, effectively blocking the activity of CDKs involved in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines, including hepatoma cells (HepG2 and Hep-3B) and colon cancer cells (HCT-116) .

Antiviral Activity

Recent studies have highlighted the antiviral properties of BMS-265246 against Herpes Simplex Virus type 1 (HSV-1) and HSV-2. The compound was found to inhibit viral replication effectively in Vero, HepG2, and HeLa cells:

Cell LineIC50 (µM)CC50 (µM)Selective Index
Vero0.95>500>625
HepG21.03>500>485
HeLa0.18189.4>1052

The selective index indicates a favorable therapeutic window, suggesting that BMS-265246 can inhibit viral replication without significant cytotoxicity to host cells .

Case Studies

  • Colon Cancer Cell Proliferation :
    • In vitro studies demonstrated that BMS-265246 inhibits the proliferation of HCT-116 colon cancer cells, leading to cell cycle arrest and apoptosis.
    • The mechanism involves the disruption of CDK-mediated phosphorylation events essential for cell cycle progression.
  • Antiviral Efficacy Against HSV :
    • A study evaluated the compound's ability to limit HSV-1 replication by treating infected cells at various stages of the viral life cycle.
    • Results indicated that BMS interferes with multiple steps in viral replication, showcasing its potential as a novel antiviral agent .

Q & A

Q. What is the primary mechanism of action of BMS-265246, and how does it influence cell cycle progression?

BMS-265246 selectively inhibits CDK1 and CDK2 by binding to their ATP pockets, with IC50 values of 6 nM and 9 nM, respectively . This inhibition disrupts phosphorylation events required for cell cycle transitions, particularly at the G1/S and G2/M checkpoints, leading to cell cycle arrest . For experimental validation, researchers should monitor downstream markers like phosphorylated histone H3 (mitotic arrest) or retinoblastoma protein (Rb) phosphorylation status (G1/S transition) using flow cytometry or immunoblotting .

Q. How should BMS-265246 be prepared and stored to ensure stability in in vitro assays?

BMS-265246 is soluble in DMSO (≥17.25 mg/mL) but insoluble in water or ethanol . Stock solutions (e.g., 10 mM in DMSO) should be stored at -80°C in single-use aliquots to prevent freeze-thaw degradation. Working concentrations (nM to µM range) must be validated using dose-response curves, as its efficacy is highly concentration-dependent .

Q. What are the recommended controls for assessing BMS-265246 specificity in kinase inhibition assays?

Include (1) a vehicle control (e.g., DMSO at the same dilution as the highest BMS-265246 concentration), (2) a pan-CDK inhibitor (e.g., Roscovitine) to confirm CDK1/2-specific effects, and (3) off-target kinase panels (e.g., CDK4, CDK8/19) to rule out non-specific inhibition . BRET-based target engagement assays are recommended for real-time validation of CDK1/2 binding .

Advanced Research Questions

Q. How can contradictory data on BMS-265246’s selectivity be resolved, particularly regarding CDK8/19 inhibition?

While BMS-265246 is reported as a CDK1/2 inhibitor, recent studies using bioluminescence resonance energy transfer (BRET) revealed off-target binding to CDK8/19 at higher concentrations (>1 µM) . To mitigate this, researchers should:

  • Use lower concentrations (≤100 nM) for CDK1/2-specific effects.
  • Validate results with genetic knockdown (siRNA/shRNA) of CDK1/2.
  • Compare outcomes with selective CDK8/19 inhibitors (e.g., Senexin A) .

Q. What experimental strategies optimize BMS-265246’s antiviral activity while minimizing cytotoxicity?

In herpes simplex virus type 1 (HSV-1) studies, BMS-265246 reduced viral titres with an IC50 of 0.62 µM in Vero cells but showed cytotoxicity (CC50 >50 µM) . To enhance therapeutic index:

  • Combine BMS-265246 with antiviral agents (e.g., acyclovir) at sub-IC50 doses.
  • Use cell-type-specific delivery systems (e.g., nanoparticles) to reduce systemic exposure.
  • Monitor selective indices (SI = CC50/IC50) across multiple cell lines (e.g., HepG2 vs. HeLa) .

Q. How does BMS-265246 synergize with other cell cycle inhibitors, and what statistical methods are appropriate for analyzing such interactions?

Synergy with antimitotics like 6-MOMIPP (a JNK/Bcl-xL inhibitor) has been observed in glioblastoma models . To quantify synergy:

  • Perform dose-matrix experiments (e.g., 4×4 concentration grids).
  • Analyze data using the Chou-Talalay method (CompuSyn software) to calculate combination indices (CI <1 indicates synergy).
  • Validate with apoptosis assays (Annexin V/PI staining) and cell cycle profiling .

Methodological Considerations

Q. What in vitro and in vivo models best capture BMS-265246’s dual role in cell cycle arrest and antiviral activity?

  • In vitro : Use synchronized HCT-116 cells for cell cycle studies and HSV-1-infected Vero/HepG2 cells for antiviral assays .
  • In vivo : Dose conversion from in vitro IC50 values requires allometric scaling (e.g., mouse equivalent dose = human IC50 × 12.3). Monitor toxicity via body weight and hematological parameters .

Q. How can molecular docking studies improve the design of BMS-265246 derivatives?

Docking simulations (e.g., AutoDock Vina) using CDK2/cyclin E crystal structures (PDB: 1W98) can predict binding affinity and guide structural modifications. Prioritize derivatives with lower Gibbs free energy (ΔG) and hydrogen bonding to key residues (e.g., Lys33, Glu81) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.